1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one
Description
This compound is a pyrazole-based derivative featuring a 3,5-dimethyl-substituted pyrazole core. Position 4 of the pyrazole is modified with a sulfonyl group linked to a 4-methylpiperidine moiety, while position 1 is substituted with a 2-(4-fluorophenoxy)ethan-1-one group. Its design leverages pyrazole’s stability and piperidine’s conformational flexibility, which may enhance binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
1-[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-2-(4-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O4S/c1-13-8-10-22(11-9-13)28(25,26)19-14(2)21-23(15(19)3)18(24)12-27-17-6-4-16(20)5-7-17/h4-7,13H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKLBWPELBIJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)COC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}-2-(4-fluorophenoxy)ethan-1-one , also referred to as G402-1260, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of G402-1260 is with a molecular weight of 446.61 g/mol. The compound features a complex structure that includes a pyrazole ring, a piperidine moiety, and a fluorophenoxy group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.61 g/mol |
| LogP (Partition Coefficient) | 2.608 |
| Water Solubility (LogSw) | -3.06 |
| Polar Surface Area | 70.523 Ų |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of G402-1260. In vitro assays demonstrated significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The compound exhibited an inhibitory concentration (IC50) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Anti-inflammatory Effects
The pyrazole scaffold is well-known for its anti-inflammatory properties. G402-1260 has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models, suggesting its utility in treating inflammatory conditions . In one study, derivatives of pyrazole demonstrated up to 85% inhibition of TNF-α at specific concentrations, positioning G402-1260 as a candidate for further development in anti-inflammatory therapies .
Anticancer Activity
G402-1260 has also been evaluated for its anticancer properties. Preliminary screening against various cancer cell lines indicated that the compound induces apoptosis through the activation of caspase pathways. In particular, it showed selective cytotoxicity towards breast cancer cells with an IC50 value significantly lower than that of non-cancerous cells . This selectivity is crucial for minimizing side effects in therapeutic applications.
The biological activity of G402-1260 can be attributed to its interaction with specific cellular targets:
- Proteasome Inhibition : Similar compounds have been shown to inhibit proteasome activity, leading to the accumulation of regulatory proteins that control cell cycle and apoptosis.
- Modulation of Signaling Pathways : G402-1260 may influence key signaling pathways involved in inflammation and cancer progression by affecting gene expression related to these processes .
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of G402-1260:
- In vitro Studies : A study involving human cancer cell lines demonstrated that treatment with G402-1260 led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM .
- Animal Models : In vivo experiments using mouse models of inflammation showed that administration of G402-1260 resulted in reduced swelling and pain responses compared to control groups treated with placebo .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Analysis of Substituent Effects
Sulfonyl vs. Sulfonamides are less prone to hydrolysis than esters or ketones, suggesting superior metabolic stability .
Fluorinated Aromatic Groups: The 4-fluorophenoxy group in the target compound offers moderate lipophilicity, whereas 2-fluorophenylsulfonyl () introduces steric hindrance near the sulfonyl group, possibly affecting binding pocket accessibility .
Piperazine () vs. 4-methylpiperidine (target compound): Piperazine’s additional nitrogen increases polarity, which may improve solubility but reduce blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
